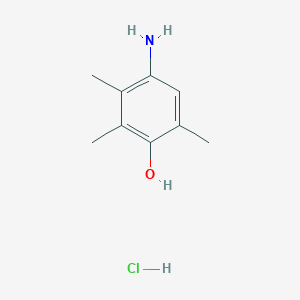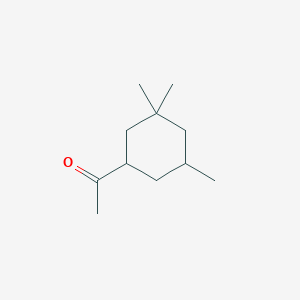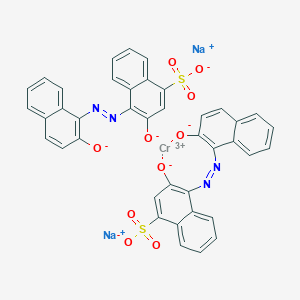
3,5-Dibromo-4-methylphenol
描述
3,5-Dibromo-4-methylphenol is an organic compound with the molecular formula C7H6Br2O. It is a brominated derivative of phenol, specifically a dibromophenol, where two bromine atoms are substituted at the 3 and 5 positions of the phenol ring, and a methyl group is substituted at the 4 position. This compound is known for its antimicrobial properties and is used in various chemical and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
3,5-Dibromo-4-methylphenol is typically synthesized starting from p-methylphenol (also known as p-cresol). The synthesis involves two main steps:
Bromination of p-methylphenol:
p-Methylphenol reacts with bromine water to form p-bromomethylphenol. Further bromination: p-Bromomethylphenol undergoes electrophilic substitution with an electrophilic reagent such as cuprous bromide to replace the hydrogen atoms at the 3 and 5 positions, resulting in the formation of this compound .Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves controlled bromination reactions, often using bromine or bromine-containing reagents, under specific temperature and pH conditions to achieve the desired product.
化学反应分析
Types of Reactions
3,5-Dibromo-4-methylphenol undergoes various chemical reactions, including:
Electrophilic substitution: The bromine atoms in the compound can participate in further substitution reactions.
Oxidation and reduction: The phenolic group can undergo oxidation and reduction reactions under appropriate conditions.
Coupling reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions
Electrophilic substitution: Reagents like bromine, cuprous bromide, and other electrophiles.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling reactions: Boronic acids, palladium catalysts, and bases like potassium carbonate.
Major Products
Substitution reactions: Formation of various brominated phenols.
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of de-brominated phenols or other reduced derivatives.
Coupling reactions: Formation of biaryl compounds or other coupled products.
科学研究应用
3,5-Dibromo-4-methylphenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in coupling reactions to form complex molecules.
Biology: Studied for its antimicrobial properties and potential use in developing antibacterial agents.
Medicine: Investigated for its potential therapeutic effects, including its role as an antimicrobial agent.
Industry: Used in the production of various chemical intermediates and as a preservative in some formulations.
作用机制
The mechanism of action of 3,5-dibromo-4-methylphenol primarily involves its interaction with microbial cell membranes. The bromine atoms in the compound enhance its ability to disrupt cell membranes, leading to cell lysis and death. This antimicrobial activity makes it effective against a wide range of bacteria and fungi. The compound may also interact with specific enzymes and proteins within microbial cells, further contributing to its antimicrobial effects .
相似化合物的比较
Similar Compounds
3,5-Dibromophenol: Lacks the methyl group at the 4 position.
2,4-Dibromo-6-methylphenol: Bromine atoms are substituted at different positions.
2,6-Dibromo-4-methylphenol: Bromine atoms are substituted at the 2 and 6 positions.
Uniqueness
3,5-Dibromo-4-methylphenol is unique due to the specific positioning of the bromine atoms and the methyl group, which confer distinct chemical and biological properties. The presence of the methyl group at the 4 position enhances its lipophilicity, potentially increasing its ability to interact with lipid membranes. This structural uniqueness contributes to its specific antimicrobial activity and makes it a valuable compound in various applications .
属性
IUPAC Name |
3,5-dibromo-4-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2O/c1-4-6(8)2-5(10)3-7(4)9/h2-3,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXCQKKVGMZCWPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80930598 | |
| Record name | 3,5-Dibromo-4-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80930598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13979-81-2, 86006-42-0 | |
| Record name | 3,5-Dibromo-4-methylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13979-81-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dibromo-p-cresol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013979812 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, dibromomethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086006420 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Dibromo-4-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80930598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dibromo-p-cresol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.316 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5a,5b,11a,11b-Tetrahydrodibenzo[b,h]biphenylene-5,6,11,12-tetrone](/img/structure/B85148.png)








![Acetic acid, phenoxy-, 2-[ethyl[4-[[2-(methylsulfonyl)-4-nitrophenyl]azo]phenyl]amino]ethyl ester](/img/structure/B85166.png)




